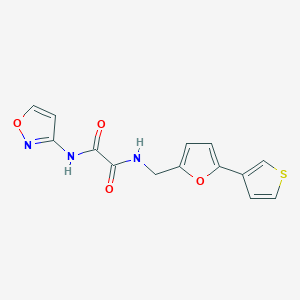![molecular formula C21H23N3O4 B2435070 1-(3-methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione CAS No. 474008-08-7](/img/structure/B2435070.png)
1-(3-methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Insecticidal Activities
The compound has been studied for its insecticidal properties. Bakhite et al. (2014) synthesized several pyridine derivatives, including compounds related to 1-(3-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, and tested them against cowpea aphid. One compound demonstrated insecticidal activity approximately four times greater than the standard acetamiprid insecticide (Bakhite et al., 2014).
Synthesis of Biodegradable Polyesteramides
This compound has been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups. Veld et al. (1992) reported the preparation of morpholine-2,5-dione derivatives with various protected functional groups. These derivatives were used in copolymerizations to produce polyesteramides, demonstrating potential applications in biomedical and environmental fields (Veld, Dijkstra, & Feijen, 1992).
Synthesis of 3-Acyltetramic Acids
Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, including compounds structurally similar to 1-(3-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione. They developed a method for synthesizing 3-acyltetramic acids, which have potential applications in pharmaceutical and synthetic organic chemistry (Jones, Begley, Peterson, & Sumaria, 1990).
Development of Photoluminescent Conjugated Polymers
Beyerlein and Tieke (2000) reported the synthesis of photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units, related to the chemical structure of the compound . These polymers have potential applications in electronic devices due to their strong photoluminescence and good processability (Beyerlein & Tieke, 2000).
Anticancer Activity
Naik, Ambaye, and Gokhale (1987) studied a pyrrolidinedione-linked nitrogen mustard derivative for its anticancer effects. This research is significant as it highlights the potential of structurally similar compounds, like 1-(3-Methoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, in cancer treatment (Naik, Ambaye, & Gokhale, 1987).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-27-18-4-2-3-17(13-18)24-20(25)14-19(21(24)26)22-15-5-7-16(8-6-15)23-9-11-28-12-10-23/h2-8,13,19,22H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUNWDJROLAHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-(diethylamino)ethyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434987.png)


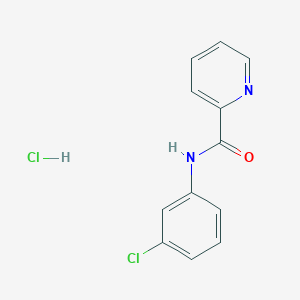
![5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2434991.png)
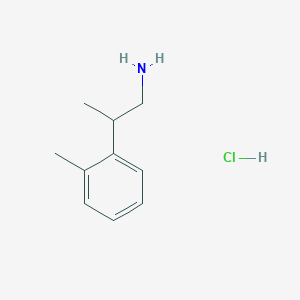
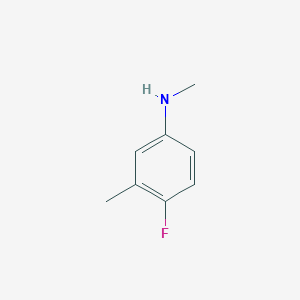
![3-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2434994.png)
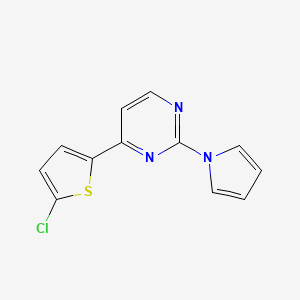
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434998.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2434999.png)
![2-(3,4-dimethylphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2435004.png)
![(2Z)-7-hydroxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2435008.png)
